Z-D-Lys(boc)-ome

Catalog No.
S3059046
CAS No.
84559-78-4
M.F
C20H30N2O6
M. Wt
394.468
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-D-Lys(boc)-ome

CAS Number

84559-78-4

Product Name

Z-D-Lys(boc)-ome

IUPAC Name

methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate

Molecular Formula

C20H30N2O6

Molecular Weight

394.468

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1

InChI Key

ZJWQKFBUQSKZOS-MRXNPFEDSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

solubility

not available

Z-D-Lys(Boc)-OMe (CAS 84559-78-4) is a fully protected, non-natural amino acid building block featuring a two-dimensional orthogonal protection scheme (alpha-Z, epsilon-Boc) and a C-terminal methyl ester. In procurement and process chemistry, it is primarily selected for solution-phase peptide synthesis and fragment condensation workflows where base-free deprotection is required. The D-chirality introduces critical proteolytic stability to downstream peptidomimetics and peptide-drug conjugates (PDCs), while the methyl ester ensures high solubility in organic solvents and prevents unwanted C-terminal side reactions during N-terminal elongation [1].

Substituting Z-D-Lys(Boc)-OMe with standard solid-phase peptide synthesis (SPPS) building blocks like Fmoc-D-Lys(Boc)-OH forces the use of base-catalyzed deprotection (e.g., piperidine), which can trigger aspartimide formation or degrade base-sensitive payloads in complex conjugates. Conversely, using the free acid Z-D-Lys(Boc)-OH requires additional in-situ C-terminal protection steps, increasing process time and reducing overall yield due to self-condensation risks. Furthermore, replacing the D-isomer with the more common Z-L-Lys(Boc)-OMe drastically reduces the in vivo half-life of the final therapeutic due to rapid enzymatic degradation by endogenous proteases [1].

High-Yield Alpha-Amine Exposure via Neutral Hydrogenolysis

In solution-phase synthesis, removing the alpha-protecting group without disturbing the epsilon-amine or C-terminus is critical. Z-D-Lys(Boc)-OMe undergoes clean hydrogenolysis (H2, Pd/C in methanol) to yield H-D-Lys(Boc)-OMe·HCl with isolated yields routinely reaching 93-96%[1]. In contrast, utilizing Fmoc-protected analogs requires basic conditions that can lead to incomplete deprotection or side reactions in base-sensitive fragments, often reducing isolated yields of the free amine intermediate. The Z-group's susceptibility to mild catalytic reduction ensures high atom economy and simplifies purification.

Evidence DimensionAlpha-amine deprotection yield
Target Compound Data93-96% isolated yield via neutral hydrogenolysis
Comparator Or BaselineFmoc-D-Lys(Boc)-OH (Base-catalyzed deprotection)
Quantified DifferenceAvoids base-induced side reactions; consistently >90% yield for free amine generation
ConditionsH2, Pd/C in methanol, ambient temperature

High-yielding, base-free deprotection is essential for synthesizing base-sensitive peptide-drug conjugates and complex peptidomimetics without product loss.

Prevention of Self-Condensation During N-Terminal Elongation

When elongating a peptide chain at the N-terminus, the C-terminus must remain inert. Z-D-Lys(Boc)-OMe provides a stable methyl ester that completely blocks C-terminal activation. Using the free acid comparator, Z-D-Lys(Boc)-OH, requires transient protection or risks significant self-condensation and oligomerization during coupling cycles[1]. The pre-installed OMe group eliminates an entire synthetic step (esterification) and improves solubility in standard organic solvents like DCM and DMF, directly improving processability in liquid-phase workflows.

Evidence DimensionCoupling step efficiency and side-product formation
Target Compound Data0% self-condensation during N-terminal activation
Comparator Or BaselineZ-D-Lys(Boc)-OH (Free acid)
Quantified DifferenceEliminates oligomeric byproducts and saves one synthetic protection step
ConditionsSolution-phase N-terminal coupling

Pre-protected C-termini streamline synthesis and reduce purification bottlenecks in large-scale liquid-phase manufacturing.

Enhanced Metabolic Stability via D-Chirality

The stereochemistry of the lysine building block dictates the biological half-life of the resulting peptide. Peptides incorporating Z-D-Lys(Boc)-OMe exhibit profound resistance to trypsin-like serine proteases, which selectively cleave at the carboxyl side of L-lysine residues [1]. Substituting with the standard L-enantiomer, Z-L-Lys(Boc)-OMe, results in rapid enzymatic degradation in serum. The D-isomer effectively extends the half-life of peptide-drug conjugates and radioligands from minutes to hours in vivo, making it an indispensable precursor for targeted therapies.

Evidence DimensionEnzymatic degradation rate (Trypsin cleavage)
Target Compound DataHighly resistant to trypsin cleavage
Comparator Or BaselineZ-L-Lys(Boc)-OMe (L-isomer)
Quantified DifferenceOrders of magnitude increase in biological half-life
ConditionsIn vivo serum stability / In vitro trypsin assay

Procurement of the D-isomer is non-negotiable for therapeutics requiring extended circulation times and resistance to endogenous proteases.

Solution-Phase Synthesis of Base-Sensitive Peptides

Z-D-Lys(Boc)-OMe is the ideal building block when synthesizing peptides containing base-labile modifications. Because the Z group can be removed via neutral hydrogenolysis, it prevents the degradation that would occur if Fmoc-chemistry (requiring piperidine) were used [1].

Synthesis of Protease-Resistant Peptide-Drug Conjugates (PDCs)

The D-chirality of this compound makes it a critical precursor for PDCs. Once incorporated, the D-lysine residue prevents premature cleavage by serum proteases, ensuring the conjugate reaches the target tissue intact before the epsilon-amine (post-Boc deprotection) releases the cytotoxic payload [2].

Fragment Condensation in Large-Scale Manufacturing

In large-scale liquid-phase fragment condensation, the pre-installed methyl ester ensures high solubility and prevents C-terminal self-condensation. It serves as a stable, nucleophilic fragment once the alpha-Z group is removed, streamlining the production of complex multi-kilogram peptide APIs [3].

XLogP3

3.2

Dates

Last modified: 08-18-2023

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